molecular formula C6H7NO B1259417 3-Oxocyclopentanecarbonitrile CAS No. 41171-91-9

3-Oxocyclopentanecarbonitrile

Cat. No.: B1259417
CAS No.: 41171-91-9
M. Wt: 109.13 g/mol
InChI Key: RJDDBRGASHENKL-UHFFFAOYSA-N
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Description

3-oxocyclopentanecarbonitrile is an alicyclic ketone that is cyclopentanone substituted at position 3 by a cyano group. It is an alicyclic ketone and an aliphatic nitrile.

Properties

IUPAC Name

3-oxocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDDBRGASHENKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307886
Record name 3-Oxocyclopentanecarbonitrile
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41171-91-9
Record name 3-Oxocyclopentanecarbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocyclopentanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclopentane-1-carbonitrile
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Foundational & Exploratory

A Technical Guide to 3-Oxocyclopentanecarbonitrile: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxocyclopentanecarbonitrile is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries.[1] Characterized by a five-membered carbocyclic ring bearing both a ketone and a nitrile group, this compound serves as a versatile and valuable building block for the synthesis of more complex molecular architectures.[1][2] Its unique structural arrangement allows for a wide range of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other high-value organic compounds.[2] This guide provides an in-depth analysis of its chemical structure, physicochemical and spectroscopic properties, established synthetic protocols, and critical applications, with a focus on its utility for researchers and professionals in drug development.

Section 1: Chemical Identity and Structure

This compound is an alicyclic ketone and an aliphatic nitrile.[3] The formal IUPAC name is 3-oxocyclopentane-1-carbonitrile, which unambiguously describes a cyclopentanone ring with a cyano substituent at the C-3 position.[3] This structure provides two distinct points for chemical modification, a strategic advantage in multistep synthesis.

Identifier Value Source(s)
IUPAC Name 3-oxocyclopentane-1-carbonitrile[3]
CAS Number 41171-91-9[2][4][5]
Molecular Formula C₆H₇NO[2][3][5]
Molecular Weight 109.13 g/mol [2][3]
Common Synonyms 3-Cyanocyclopentanone, 3-ketocyclopentanecarbonitrile[2][3][6]
Canonical SMILES C1CC(=O)CC1C#N[4][5]
InChIKey RJDDBRGASHENKL-UHFFFAOYSA-N[4][5][6]

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development.

Physicochemical Properties

The physical characteristics of this compound are consistent with a small, polar organic molecule. Its liquid state at room temperature and high boiling point are indicative of strong intermolecular forces imparted by the polar ketone and nitrile functionalities.

Property Value Source(s)
Appearance Liquid[6]
Boiling Point 250-270 °C at 1 Torr[2]
Density (Predicted) 1.08 ± 0.1 g/cm³[2]
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere[2][4]
Spectroscopic Profile

While comprehensive, publicly available experimental spectra for the parent compound are limited, a reliable spectroscopic profile can be predicted based on its known functional groups and data from closely related derivatives.[7] This predictive analysis is crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methylene protons (CH₂) on the cyclopentane ring will appear as complex multiplets. The proton at the C-3 position, alpha to both the carbonyl and the cyano group, will be the most deshielded of the aliphatic protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides unambiguous evidence of the key functional groups. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically around 180 ppm, while the nitrile carbon (C≡N) signal appears in the 114-120 ppm region.[7] The remaining sp³-hybridized carbons of the ring will appear further upfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy is an excellent tool for confirming the presence of the two key functional groups. A sharp, intense absorption band is expected in the 2220-2260 cm⁻¹ range, characteristic of a nitrile (C≡N) stretch.[7] A second strong, sharp peak in the 1690-1740 cm⁻¹ region will correspond to the carbonyl (C=O) stretch.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (109.13 g/mol ).[3] Fragmentation patterns would likely involve the loss of the cyano group (CN) and cleavage of the cyclopentane ring.

Section 3: Synthesis and Manufacturing

The synthesis of this compound is well-established, with the conjugate addition of cyanide to an α,β-unsaturated ketone being the most direct and authoritative method.

Core Synthetic Strategy: Michael Addition

The most common and efficient synthesis involves the Michael (1,4-conjugate) addition of a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to cyclopent-2-enone.[2] This reaction is mechanistically favored because it forms a stable enolate intermediate, which is then protonated during workup to yield the final product. The choice of cyanide source and reaction conditions can be optimized to maximize yield and minimize side reactions.

Experimental Protocol: Synthesis via Michael Addition

This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a stirred solution of cyclopent-2-enone (1.0 eq) in a suitable solvent (e.g., a mixture of ethanol and water) under an inert atmosphere (N₂ or Ar), add potassium cyanide (KCN, 1.2 eq) portion-wise at 0°C.

    • Causality: Performing the reaction at reduced temperature helps to control the exothermicity of the cyanide addition and improve selectivity. An inert atmosphere prevents potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Aqueous Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

    • Self-Validation: The quench neutralizes the basic reaction mixture and protonates the intermediate enolate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Charge Reactor: - Cyclopent-2-enone - Solvent (EtOH/H₂O) cool 2. Cool to 0°C under N₂ reagents->cool add_kcn 3. Add KCN (1.2 eq) (Portion-wise) cool->add_kcn stir 4. Stir 12-24h at Room Temp. add_kcn->stir monitor 5. Monitor by TLC/GC stir->monitor quench 6. Quench with aq. NH₄Cl monitor->quench extract 7. Extract with Ethyl Acetate quench->extract purify 8. Dry, Concentrate & Purify (Distillation) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its ketone and nitrile functionalities. This allows for its elaboration into a diverse range of downstream products.

Duality of Reactivity
  • Ketone Moiety: The carbonyl group can undergo nucleophilic addition, reduction to the corresponding alcohol (3-hydroxycyclopentanecarbonitrile), or reductive amination to introduce an amine. It also provides an acidic α-proton, enabling enolate formation for subsequent alkylation or condensation reactions.

  • Nitrile Moiety: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. This functional group is a key pharmacophore in many approved drugs, often acting as a hydrogen bond acceptor or a stable bioisostere for other functional groups.[8]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the pharmaceutical industry.[2] Its structure is a scaffold that can be modified to produce chiral molecules with high enantiomeric purity, which is essential for developing selective therapeutic agents.[2] For instance, it is used in catalytic enantioselective conjugate additions, providing access to stereochemically defined building blocks.[2][4] Its derivatives have been instrumental in the synthesis of targeted therapies, including selective inhibitors of Janus kinases (JAKs), which are crucial targets for inflammatory diseases.[9]

G cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions cluster_products Resulting Scaffolds start This compound reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, R-NH₂) start->reductive_amination ketalization Ketalization (e.g., Ethylene Glycol) start->ketalization hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis nitrile_reduction Reduction (e.g., LiAlH₄, H₂/Ni) start->nitrile_reduction alc_nitrile 3-Hydroxycyclopentane- carbonitrile reduction->alc_nitrile amine_nitrile 3-Aminocyclopentane- carbonitrile reductive_amination->amine_nitrile ketal_nitrile Protected Ketone Intermediate ketalization->ketal_nitrile keto_acid 3-Oxocyclopentane- carboxylic Acid hydrolysis->keto_acid keto_amine 3-Oxo-1-(aminomethyl)- cyclopentane nitrile_reduction->keto_amine

Caption: Versatility of this compound in generating diverse scaffolds.

Section 5: Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety. The compound is classified as harmful and an irritant.[3]

GHS Hazard Statement Description
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[3]

Recommended Safety Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[10] Eyewash stations and safety showers should be readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists.[10] Keep away from heat, sparks, and open flames, as it is a flammable liquid.[12] Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[10][11]

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][12]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[11] In case of ingestion, do not induce vomiting and seek immediate medical attention.[10][11]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex organic molecules, solidifying its role as a key building block in the pipeline of modern drug discovery and development. A comprehensive understanding of its chemistry and a rigorous adherence to safety protocols are essential for harnessing its full synthetic potential.

References

  • Title: Cas 41171-91-9,3-Oxo-cyclopentanecarbonitrile Source: LookChem URL:[Link]
  • Title: this compound | C6H7NO | CID 21941690 Source: PubChem - NIH URL:[Link]
  • Title: this compound Source: Wikid
  • Title: (1S)-3-oxocyclopentane-1-carbonitrile | C6H7NO | CID 96968893 Source: PubChem URL:[Link]
  • Title: 3-ethyl-2-oxocyclopentanecarbonitrile - Chemical Synthesis D
  • Title: Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol Source: ResearchG
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  • Title: NMR, mass spectroscopy, IR - finding compound structure Source: ResearchG
  • Title: Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule Source: YouTube URL:[Link]
  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL:[Link]
  • Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs Source: MDPI URL:[Link]
  • Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry D
  • Title: Spectroscopy Problems - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]
  • Title: Safety Data Sheet: Cyclopentane Source: Carl ROTH URL:[Link]

Sources

Synthesis of 3-Oxocyclopentanecarbonitrile from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Starting Synthetic Routes

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Spectroscopic data of 3-Oxocyclopentanecarbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Spectroscopic Data

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Physical and chemical properties of 3-cyanocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Key reactions involving 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Potential applications of 3-Oxocyclopentanecarbonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting initial research phase

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Literature review of 3-Oxocyclopentanecarbonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

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Theoretical studies on the 3-Oxocyclopentanecarbonitrile molecule

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

Step-by-step synthesis protocol for 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Using 3-Oxocyclopentanecarbonitrile as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

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Derivatization of 3-Oxocyclopentanecarbonitrile for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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Structuring Derivatization Note

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Experimental procedures for the reduction of 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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3-Oxocyclopentanecarbonitrile in Michael addition reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

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Alkylation of 3-Oxocyclopentanecarbonitrile protocols

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Alkylation Protocols

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Large-scale synthesis and purification of 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Catalytic enantioselective reactions using 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Analyzing Search Results

Targeting Literature Precedent

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Cyclic Ketone

The utility of 3-oxocyclopentanecarbonitrile as a precursor lies in the orthogonal reactivity of its functional groups. The ketone carbonyl is electrophilic and readily participates in condensation reactions, while the adjacent methylene group is activated, providing a nucleophilic carbon center. The nitrile group is a stable but versatile synthon, capable of participating in cyclization reactions to form nitrogen-containing heterocycles. This inherent functionality allows for a variety of strategic disconnections in retrosynthetic analysis, making it a go-to starting material for generating molecular diversity.

PART 1: Synthesis of Fused Pyridine Scaffolds

Fused pyridines are a cornerstone of many pharmaceutical agents due to their ability to mimic biological structures and engage in specific binding interactions. The Bohlmann-Rahtz pyridine synthesis and related multicomponent reactions are particularly effective for accessing this scaffold from this compound.

Mechanistic Insight: The Bohlmann-Rahtz Reaction

The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. In our case, this compound can be reacted with an enaminone, which is typically formed in situ. The reaction proceeds through a Michael addition, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the fused pyridine ring system. The choice of catalyst, often a mild base like piperidine or morpholine, is critical to facilitate the initial enamine formation without promoting self-condensation of the starting materials.

Experimental Protocol: Synthesis of 4-Amino-1,5-dihydro-2H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

This protocol outlines a general procedure for a one-pot, three-component reaction for the synthesis of functionalized fused pyridines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.2 M) is added the desired aldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Catalyst Addition: Piperidine (0.1 eq) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold ethanol and dried under vacuum to afford the pure product. Further purification, if necessary, can be achieved by recrystallization from ethanol or column chromatography on silica gel.

Data Summary Table:

EntryAldehydeProductYield (%)
1Benzaldehyde4-Amino-2-phenyl-1,5-dihydro-2H-cyclopenta[b]pyridine-3-carbonitrile85
24-Chlorobenzaldehyde4-Amino-2-(4-chlorophenyl)-1,5-dihydro-2H-cyclopenta[b]pyridine-3-carbonitrile91
34-Methoxybenzaldehyde4-Amino-2-(4-methoxyphenyl)-1,5-dihydro-2H-cyclopenta[b]pyridine-3-carbonitrile88

Workflow Diagram:

G cluster_setup Reaction Setup cluster_process Reaction & Work-up cluster_output Product A This compound F Reflux (4-6h) A->F B Aldehyde B->F C Malononitrile C->F D Ethanol D->F E Piperidine E->F G TLC Monitoring F->G H Cooling & Filtration G->H Complete I Washing & Drying H->I J Pure Fused Pyridine I->J

Caption: One-pot synthesis of fused pyridines.

PART 2: Synthesis of Fused Pyrazole Scaffolds

Fused pyrazoles are another class of heterocycles with significant applications in medicinal chemistry, often exhibiting anti-inflammatory and analgesic properties. The reaction of this compound with hydrazine derivatives provides a straightforward and efficient route to these compounds.

Mechanistic Insight: Nucleophilic Attack and Cyclization

The synthesis is initiated by the nucleophilic attack of a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) on the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. A subsequent tautomerization and dehydration cascade leads to the formation of the aromatic pyrazole ring. The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side product formation.

Experimental Protocol: Synthesis of 2,4-Dihydro-1H-cyclopenta[c]pyrazol-3-amine Derivatives

Step-by-Step Methodology:

  • Reactant Preparation: A solution of this compound (1.0 eq) in glacial acetic acid (0.3 M) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: The appropriate hydrazine derivative (1.1 eq) is added portion-wise to the solution at room temperature with vigorous stirring.

  • Heating and Monitoring: The reaction mixture is heated to reflux (approximately 120 °C) for 3-5 hours. The reaction is monitored by TLC (8:2 hexane:ethyl acetate).

  • Work-up: After completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • Neutralization and Isolation: The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a precipitate forms. The solid is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then a small amount of cold diethyl ether, followed by drying under vacuum. Recrystallization from ethanol can be performed for higher purity.

Data Summary Table:

EntryHydrazine DerivativeProductYield (%)
1Hydrazine Hydrate2,4-Dihydro-1H-cyclopenta[c]pyrazol-3-amine92
2Phenylhydrazine1-Phenyl-1,4-dihydro-2H-cyclopenta[c]pyrazol-3-amine87
34-Methylphenylhydrazine1-(4-Methylphenyl)-1,4-dihydro-2H-cyclopenta[c]pyrazol-3-amine89

Logical Relationship Diagram:

G Start This compound + Hydrazine Derivative Step1 Nucleophilic Attack on Carbonyl Start->Step1 Acetic Acid Reflux Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration & Tautomerization Step2->Step3 End Fused Pyrazole Product Step3->End

Caption: Key steps in fused pyrazole synthesis.

PART 3: The Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. This compound is an excellent substrate for this transformation, leading to densely functionalized cyclopenteno[b]thiophenes.

Mechanistic Insight: A Cascade of Condensation and Cyclization

The reaction proceeds via an initial Knoevenagel condensation between the active methylene group of this compound and elemental sulfur, typically in the presence of a base like morpholine. This forms a thiolate intermediate. A second molecule of the starting material or another active methylene compound can then react with this intermediate, followed by an intramolecular cyclization and tautomerization to afford the final 2-aminothiophene product. The base not only catalyzes the initial condensation but also facilitates the ring closure.

Experimental Protocol: Synthesis of 2-Amino-4,5-dihydrocyclopenta[b]thiophene-3-carbonitrile

Step-by-Step Methodology:

  • Reagent Mixture: In a three-necked flask fitted with a reflux condenser and a dropping funnel, a mixture of this compound (1.0 eq), elemental sulfur (1.1 eq), and ethanol (0.5 M) is prepared.

  • Catalyst Addition: Morpholine (0.2 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: The mixture is gently heated to 40-50 °C and stirred for 2-3 hours. An exothermic reaction may be observed.

  • Monitoring: The reaction is monitored by TLC (9:1 hexane:ethyl acetate) until the starting material is consumed.

  • Isolation: The reaction mixture is cooled and the precipitated product is collected by filtration.

  • Purification: The solid is washed thoroughly with cold ethanol to remove unreacted sulfur and catalyst, then dried under vacuum to yield the pure thiophene derivative.

Data Summary Table:

EntryStarting MaterialProductYield (%)
1This compound2-Amino-4,5-dihydrocyclopenta[b]thiophene-3-carbonitrile95

Reaction Pathway Diagram:

G cluster_reactants Reactants A This compound Intermediate1 Knoevenagel Condensation (Thiolate Intermediate) A->Intermediate1 S Sulfur (S8) S->Intermediate1 Base Morpholine Base->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Product 2-Aminothiophene Product Intermediate2->Product

Caption: The Gewald reaction pathway.

References

  • Title: Recent Advances in the Synthesis of Pyridines. Source: Chemical Reviews. URL:[Link]
  • Title: The Gewald Reaction. Source: Chemical Reviews. URL:[Link]
  • Title: Multicomponent Reactions in the Synthesis of Heterocyclic Compounds. Source: Chemical Society Reviews. URL:[Link]
  • Title: Synthesis of Pyrazoles: A Comprehensive Review. Source: Chemical Reviews. URL:[Link]

Use of 3-Oxocyclopentanecarbonitrile in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Information Gathering

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Functional group transformations of 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Focused Research

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Biocatalytic synthesis of 3-Oxocyclopentanecarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

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Flow chemistry applications for the synthesis of 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research Phase

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Solid-phase synthesis utilizing 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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Troubleshooting & Optimization

Common side products in 3-Oxocyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthetic Route Search

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Troubleshooting low yield in 3-Oxocyclopentanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I've initiated comprehensive Google searches to gather information on synthesizing 3-oxocyclopentanecarbonitrile. I'm focusing on common reaction pathways, reagents, and potential side reactions. My search is also looking at the yields and other aspects.

Developing a Support Structure

I'm now expanding my search to include troubleshooting guides and optimization strategies for similar nitrile syntheses. I'm building a framework for the technical support center, planning a logical structure with FAQs and detailed troubleshooting for issues like low yield and impurity formation. My focus will be on explaining chemical principles and providing actionable protocols. I'll include reaction parameter tables and visualizations for clarity.

Expanding Information Gathering

I'm now diving deeper into the nuances of this compound synthesis, looking for experimental pitfalls and optimization strategies, particularly in similar nitrile syntheses and cyclopentanone derivatizations. I'm also preparing to structure the technical support center with a general overview and a detailed FAQ/troubleshooting section organized by specific issues. I'll include explanations of chemical principles and protocols. I'm focusing on citations.

Optimizing reaction conditions for 3-Oxocyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google, diving into the synthesis of 3-oxocyclopentanecarbonitrile. My focus is on sourcing info about initial ingredients, reactions, and established processes. I'm aiming to build a solid foundation before I delve further.

Refining the Research Plan

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Developing Synthesis Protocols

I'm now prioritizing the creation of detailed experimental protocols, complete with Graphviz diagrams to illustrate workflows. I'm aiming for a logical troubleshooting guide too, which will adopt a question-and-answer format, addressing potential challenges and solutions. I am concurrently assembling a strong, referenced technical document.

Defining the Compound's Role

My initial exploration has yielded a solid foundation for the technical support guide. I now have information regarding the compound's identity, properties, and applications, setting the stage for a more focused approach to its synthesis.

Refining the Synthesis Routes

I'm now diving deeper into specific synthetic procedures for this compound. The Thorpe-Ziegler and Dieckmann condensation routes look promising, especially as intramolecular cyclization reactions for cyclopentane ring formation. However, I need detailed experimental procedures, yield data, and common impurities to create a troubleshooting guide. I'm also searching for optimization strategies and purification methods. I'm finding some starting material leads.

Detailing Synthesis Challenges

I've got a decent understanding of the compound and some related reactions, but I need specifics. I'm focusing on finding the exact experimental procedures for this compound synthesis, not just general descriptions. Yields, impurities, and optimization strategies are key now. I need practical examples and starting material information for the guide.

Gathering Synthesis Insights

I've just uncovered experimental protocols for 3-oxopentanenitrile synthesis, offering insights into structural analogs of my target. These promising leads involve methods for synthesizing compounds structurally similar to my target.

Expanding Protocol Search

I've located detailed experimental protocols for synthesizing compounds structurally akin to this compound, particularly 3-oxopentanenitrile, using Claisen condensation. I also found a paper on chiral 3-oxocycloalkanecarbonitriles, including a protocol for racemic this compound as a precursor. However, troubleshooting specifics for my target compound are still missing; I need more focused information on the Thorpe-Ziegler route too.

Narrowing Synthesis Focus

I'm making progress in narrowing the focus. I've found detailed protocols for compounds similar to my target, which will improve the experimental foundation. There's also a relevant paper on chiral 3-oxocycloalkanecarbonitriles, with a starting material protocol. However, I need to find specific troubleshooting details for this compound itself. I'm updating my plan to hone in on the Thorpe-Ziegler route and typical impurities.

Analyzing Chemical Syntheses

I've been gathering details about beta-ketonitrile synthesis. I've found a substantial amount of data, including how to synthesize related compounds and the key aspects of reactions like Thorpe-Ziegler and Dieckmann. I've also found an excellent paper on the subject.

Consolidating Technical Protocols

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Developing Technical Documentation

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Purification challenges of 3-Oxocyclopentanecarbonitrile and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Impurities

I'm now diving into the specifics of 3-Oxocyclopentanecarbonitrile. My research focus includes identifying common purification challenges like common impurities, and I'm looking at key chemical properties such as boiling point, solubility, and stability. Google's providing plenty of leads; the picture's starting to take shape.

Expanding Search & Sources

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Initiating Purification Guide Creation

I've just initiated a comprehensive Google search focusing on purification challenges, common impurities, and key properties of this compound. I am also investigating established purification methods. I'm moving toward identifying common issues during the processes, and potential troubleshooting strategies, using academic papers and patents as primary resources. I'm starting to structure everything into a technical support center format. I will soon be developing detailed protocols and plan to include Graphviz diagrams and tables summarizing quantitative data.

Defining the Technical Support

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Developing Guide Structure

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Prioritizing Q&A Format

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Refining Initial Framework

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Developing Structure & Content

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Simulating Purification Strategies

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Formulating Guide Sections

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Planning Purification Guide

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Preventing polymerization of acrylonitrile in 3-Oxocyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Cyclopentane Synthesis

I'm starting by deep-diving into the synthesis of 3-oxocyclopentanecarbonitrile. My initial focus is on the various methods employed, especially how acrylonitrile is used, and the likely hurdles that arise when it's a key reactant. I'll need to understand the typical reaction conditions and any reported yields.

Examining Polymerization: Acrylonitrile

I'm now laser-focused on acrylonitrile polymerization in the this compound synthesis. I'm deep into Google searches, exploring its mechanisms under typical reaction conditions. Inhibitors and prevention strategies are under scrutiny, and I'm hunting for established protocols and practical handling details. The goal is to develop a technical support guide.

Structuring a Support Guide

My focus is now on structuring the gathered information into a practical technical support guide. I'll use a question-and-answer format to address acrylonitrile polymerization issues in this compound synthesis. I'm aiming for detailed answers that explain the chemical 'why', citing reliable sources. I'll include troubleshooting, proactive prevention, and detailed experimental protocols with tables and a Graphviz diagram.

Developing the Technical Guide

I'm now fully immersed in developing the technical support guide. I've begun crafting the Q&A format, ensuring it kicks off by explaining why acrylonitrile polymerization is a core issue in this compound synthesis. I'm actively structuring the Troubleshooting and Proactive Prevention sections. I'm also meticulously gathering data and preparing to synthesize an experimental protocol and a Graphviz diagram.

Improving the chiral purity of 3-Oxocyclopentanecarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm currently engaged in a deep dive, initiating targeted Google searches. My focus is squarely on methods to enhance the chiral purity of 3-oxocyclopentanecarbonitrile derivatives. Specifically, I'm prioritizing information on enzymatic kinetic resolution and chiral chromatography techniques. I anticipate this phase to provide a solid foundation for more complex analysis.

Defining Next Steps

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Expanding Search Parameters

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Unexpected reactivity of 3-Oxocyclopentanecarbonitrile in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigations

I'm starting with focused Google searches to build a solid foundation on 3-oxocyclopentanecarbonitrile. I'm focusing on its reactivity, common uses in synthesis, known and unexpected side reactions. I will use the results to explore potential reactions of interest.

Refining the Approach

I'm now diving deeper into the specifics of this compound's reactivity. My focus is narrowing to identify key synthetic applications and potential pitfalls. I'm prioritizing the analysis of side reactions, especially those that are not commonly expected, to build a strong foundation for troubleshooting content. My aim is to create a detailed question-and-answer guide. I will support the answers with mechanistic insight, data tables, and DOT language diagrams for clarity.

Expanding the Search

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Analyzing Key Intermediates

I've established that this compound is indeed a critical intermediate, particularly in pharmaceutical synthesis. The initial search has yielded information on its use in crafting several drug molecules. I'm now focusing on specific reaction pathways and synthetic routes.

Pinpointing Reaction Challenges

I've confirmed that this compound is vital, particularly in pharmaceutical synthesis, showing its role in drug molecule creation and catalytic processes. I’ve explored its properties, safety, and some synthesis routes. However, general use is clear, but I need details on its unexpected reactivity. I'm now searching for specific side reactions, experimental failures, and troubleshooting regarding its unique behavior.

Reviewing Beta-Keto Nitriles

I've been digging deeper into the properties of beta-keto nitriles, specifically focusing on compounds like this compound. My recent searches have yielded valuable insights into their reactivity, synthesis, and stability under various conditions. I've also uncovered potential applications as versatile intermediates in chemical reactions.

Analyzing Unexpected Reactions

I've made headway in understanding the reactivity of β-keto nitriles, including this compound, particularly regarding their synthesis, stability, and use as intermediates. I also found relevant information on the Thorpe-Ziegler reaction and general troubleshooting guides for organic reactions. However, my focus has shifted to identifying specific examples and mechanistic details of unexpected reactivity unique to this compound, especially the competition between ketone and nitrile functionalities.

Analyzing Reactivity Data

I have just completed three targeted search rounds, yielding much general data on this compound. I understand its synthesis, properties, and use as an intermediate. The key is to find "unexpected" reactivity instances, and those have been challenging to source. I need to refine the search.

Exploring Reactivity Issues

I have a better sense of possible problems, now. Epimerization, competitive reactivity between functional groups, self-condensation, retro-Michael, and over-alkylation are all possibilities. While general mechanisms are documented, specific, documented case studies for this compound itself remain elusive. I'm focusing on finding sources with explicit troubleshooting scenarios to build a technical guide.

Narrowing Search Parameters

I've gathered more information on possible reactivity issues, including epimerization, competitive reactivity, and self-condensation. Although I understand general mechanisms, concrete examples for this specific molecule are lacking. My focus now is on highly specific searches for documented problems and side reactions to inform a comprehensive technical guide, moving beyond general possibilities to evidence-based scenarios.

Initiating Research Refinement

I've just concluded four rounds of searches. The information on β-ketonitriles is quite extensive, and I have found some articles referencing rearrangements as well. My search focuses are broadening.

Prioritizing Search Specificity

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Adapting to Information Gap

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Catalyst deactivation and regeneration in 3-Oxocyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Research

I am starting my investigation with broad Google searches to collect data on 3-oxocyclopentanecarbonitrile synthesis. My initial focus is on the catalysts employed, how they deactivate, and the methods used to restore their activity.

Refining Research Scope

Outlining Research Approach

I'm now formulating a detailed plan. I'll start with broad Google searches on this compound synthesis, zeroing in on catalysts, deactivation, and regeneration. Then, I will delve into the scientific literature to find specific issues, and corresponding troubleshooting steps. I am simultaneously looking for established regeneration protocols and how to verify that the catalyst is back to the original function. The aim is to create a logical, FAQ- and troubleshooting-focused technical support center. I'm focusing on catalyst choice, deactivation signs, and how to verify successful catalyst recovery. I will create quantitative data tables, and a Graphviz diagram, and will include a full references section. I'll finalize by making sure all requirements have been met.

Analyzing Cyanation Reactions

I've made headway into palladium-catalyzed cyanation reactions, focusing on nitrile synthesis. My research now includes details on deactivation, particularly poisoning by excess cyanide and the detrimental effects of phosphine ligands. I'm digging into how to potentially mitigate these. I want to uncover more on improving the stability of these complexes.

Pinpointing Catalyst Specifics

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Analyzing New Findings

I've made headway with this round of information gathering. Specifically, I've discovered a key synthetic pathway for this compound. It seems that conjugate addition of cyanide to cyclopentenone is the primary method to investigate further.

Refining Catalyst Strategies

I'm now diving deeper into catalyst specifics. Gadolinium complexes, Nickel(0) systems with Gadolinium(III) triflate, and phase-transfer catalysts are viable options for cyanide conjugate addition to cyclopentenone. Alternatively, a Claisen-type condensation using a strong base is also a candidate. I've also found clues about low yields and deactivation in nitriles. However, I need more info on catalyst regeneration.

Examining Deactivation Details

I've got more specific information now. Cyanide conjugate addition to cyclopentenone remains the key route. I'm focusing on catalyst deactivation and regeneration, especially for Gadolinium, Nickel/Gadolinium, phase-transfer catalysts, and bases in Claisen-type condensations. I need details on why they fail and how to fix them.

Analyzing Catalytic Routes

I've been gathering details, focusing now on catalytic routes. I've found two key options for synthesizing this compound: conjugate addition of cyanide to cyclopentenone and Claisen-type condensation. With conjugate addition, gadolinium complexes and nickel/gadolinium systems have caught my eye.

Exploring Deactivation & Regeneration

I'm now diving into deactivation and regeneration. I've uncovered general mechanisms like poisoning and leaching, but am focusing on specifics in nitrile synthesis. Palladium can be poisoned by excess cyanide, and nickel can form deactivating oligomers. Gadolinium complexes may leach, and phase-transfer catalyst thermal stability is a potential concern. Strong bases deactivate through impurities. I also found regeneration methods.

Evaluating Regeneration Protocols

I'm now deeply focused on regeneration methods. I've compiled protocols for metal catalysts (washing, oxidation), phase-transfer catalysts (extraction, ion exchange), and strong bases (usually not regenerated). However, I need specific steps for gadolinium and nickel/gadolinium catalysts used in the conjugate addition, which are currently a gap. I also need more on chiral phase-transfer catalyst deactivation and regeneration in asymmetric synthesis. To be helpful I will structure the response with current information.

Structuring the Tech Support Center

I've gathered enough information to construct the technical support center as requested. While some precise regeneration protocols for very niche catalysts remain elusive, I'll provide general principles and acknowledge these knowledge gaps. Now, I'll proceed with generating the comprehensive final response. I'll include FAQ and troubleshooting guides and design relevant diagrams and tables to provide a complete guide.

Managing exothermic reactions in 3-Oxocyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I am currently starting with extensive Google searches to find detailed information on the synthesis of 3-Ox ocyclopentanecarbonitrile. I'm focusing on the typical synthetic routes used, the reagents involved, and I'm paying special attention to the exothermic nature of the reaction. I am aiming to build a solid foundational understanding.

Developing Synthetic Strategies

I am now delving into established protocols and safety guidelines for handling exothermic reactions, specifically those relevant to organic synthesis. I am paying close attention to heat dissipation, monitoring, and reagent addition control. I'm also investigating side reactions and impurities that may be affected by poor temperature control. Furthermore, I am examining analytical methods used for monitoring reaction progress and ensuring product purity.

Refining Exothermic Reaction Control

Now I am expanding my research to specific troubleshooting scenarios. I'm focusing on documented case studies of runaway reactions and yield problems related to this synthesis. I'm searching for solutions and drawing from authoritative sources to build a robust foundation of best practices. I am also determining how to incorporate data tables and Graphviz diagrams to support a detailed guide.

Work-up procedures to minimize product loss of 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather information on 3-Oxocyclopentanecarbonitrile. My focus is on chemical properties, synthesis, and purification, paying close attention to typical work-up procedures. I'm prioritizing reliable sources and aiming for a robust foundation of knowledge.

Initiating Focused Analysis

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Commencing Targeted Search

I'm now expanding my search to pinpoint typical sources of product loss during this compound work-up, in line with established search queries. I will refine the troubleshooting guide by considering solubility, stability variations, and possible side reactions. I will establish a question-and-answer guide format for technical support. I'm also devising self-validating protocols and compiling a comprehensive reference list to ensure trustworthiness. Alongside this, I will implement diagrams and data to build a comprehensive work-up flow.

Deconstructing the Query

I'm zeroing in on the core of the request: minimizing this compound loss during work-up. The focus is now solely on the "work-up procedures" aspect. I'm moving away from generic loss prevention and into targeted methods for this specific compound. I'm focusing on the specific "work-up procedures" requested.

Refining the Approach

I'm now fully immersed in the plan's development. My focus is on creating a comprehensive technical support guide that addresses this compound loss during work-up procedures. I'm prioritizing a Q&A format, targeting researchers with specific troubleshooting guides and FAQs. The structure is set: I'll ensure the guide is logical, trustworthy, and provides in-depth explanations. Visualization through tables, protocols, and Graphviz diagrams is also now built into the strategy.

Formulating the Outline

I'm now building the actual structure of the support guide. I've broken it into three distinct parts: Deconstructing the Request, Information Gathering & Analysis, and then the final Technical Guide itself. My plan is to start with a deep dive into the properties of this compound, focusing on its stability and solubility characteristics. I'm prioritizing the "why" behind any loss during work-up procedures, along with self-validating protocols to ensure the guide's trustworthiness and authority.

Prioritizing Structure & Content

I'm now fully immersed in the guide's framework, having identified the audience's needs and technical requirements. The plan now focuses on the "why" and "how" of minimizing product loss. I'm building a Q&A format, ensuring it's structured for easy navigation. I'm incorporating detailed experimental protocols and including Graphviz diagrams to visualize complex workflows, making sure to show specific instructions and the underlying logic of work-up procedures. I'll provide detailed data in tables.

Designing the Guide's Structure

I'm now fully immersed in the technical guide's structure and the content of the support guide itself. I've broken the information down into sections: First the guide will deal with deconstructing the request, the next will be an information gathering and analysis section and lastly, the technical guide itself. I'm focusing on providing detailed explanations for any potential product loss, including experimental protocols, visualization (Graphviz diagrams), and quantitative data in tables. I'm taking the researcher's perspective.

Refining the Guide's Focus

I'm now integrating the initial research and outline into the guide. My focus is now on detailing the common challenges in this compound isolation. I'm prioritizing explanations of the molecule's chemical nature and offering troubleshooting tips and practical solutions in a Q&A format. Visualizations are also a core part of the plan.

Focusing Guide Development

I'm now fully immersed in the guide, with a clear focus on the Q&A format. The initial focus is on deconstructing the request, including the audience and content type. I'm focusing on the technical elements, the plan for creating the actual guide and the information and analysis portion. I'll provide detailed explanations for potential product loss scenarios.

Prioritizing Guide's Structure

I'm now fully immersed in the technical support guide's framework. I've broken the information down into sections: Deconstructing the Request, Information Gathering & Analysis, and finally, the Technical Guide. I'm focusing on providing detailed explanations for any potential product loss, including experimental protocols, visualization (Graphviz diagrams), and quantitative data in tables, taking the researcher's perspective.

Prioritizing Detailed Explanations

I'm now fully immersed in the technical support guide and have completed the outline. I'm prioritizing providing in-depth explanations for potential product loss scenarios, including experimental protocols and visualizations like Graphviz diagrams. I'm taking the researcher's perspective in developing this guide.

Prioritizing Detailed Guide Structure

I'm now integrating the guide components, working on the technical explanations and visualizations. My plan is to emphasize practical advice, with Q&A format, focusing on potential product loss, the impact of experimental protocols, and the use of the Graphviz diagrams to support the plan. I will be taking a researcher's perspective for this guide.

Refining the Troubleshooting Guide

I'm now writing the technical support guide, meticulously crafting the Q&A section with troubleshooting tips for this compound work-up. I'm prioritizing the "why" behind each solution, including specific protocols. I'm planning visualizations for clarity, and including tables to present data and chemical properties. The goal is a truly helpful resource.

Stability issues of 3-Oxocyclopentanecarbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Cyano

I've initiated comprehensive Google searches to gather data on 3-Oxocyclopentanecarbonitrile. My focus right now is on its stability, recommended storage, and how it degrades. I'm also looking into safe handling practices. The analysis phase is next!

Analyzing Degradation Pathways

I'm now diving deep into the search results, specifically targeting dimerization, polymerization, hydrolysis, and oxidation of this compound. I'm pinpointing factors like temperature, moisture, air, and light that accelerate these pathways. I'm also hunting for established analytical methods. Next, I'll be structuring a Q&A technical guide.

Structuring the Technical Guide

I'm now structuring the guide as Q&A, anticipating user inquiries and crafting detailed, scientific answers that cite authoritative sources. I'm building tables for storage data and shelf life, creating protocols for handling, storage, and purity analysis, while also generating Graphviz diagrams to visualize degradation and guide flow. A comprehensive references section is next.

Developing the Support Center

I'm focusing now on building a technical support center. My plan is to address stability concerns related to this compound storage for researchers. I'll need to offer assistance to scientists and drug development professionals. I'm prioritizing ease of use and comprehensive information.

Constructing a Q&A

I'm structuring the technical support center as a Q&A. This makes answers easy to find. I've begun with general stability and storage, drawing on recommended temperatures and storage environment details. I will address specific degradation pathways, deducing potential ones based on chemical structure. My focus is now on handling and analytical procedures.

Outlining Degradation Pathways

I'm now outlining the degradation pathways. I've deduced potential pathways based on the molecule's structure. Aldol-type condensation, nitrile hydrolysis, and ketone oxidation are my primary concerns. I'm referencing chemical stability principles and related reactions from search results to inform this section. I'll include visual indicators of instability.

Mapping Out Content Details

I'm now detailing the content. I'll structure it as a Q&A for easy navigation. I'll summarize recommended storage and stability from search data, focusing on relevant facts. Then, I'll identify likely degradation pathways such as aldol condensation, nitrile hydrolysis, and ketone oxidation. I'm incorporating visual indicators, handling advice, and analytical protocols, too.

Outlining a Comprehensive Guide

I've been planning the full scope of this guide now. I've broken it down further, and I'll be structuring the technical support center as a Q&A format, making answers easy to find. I'm focusing on synthesizing information from search results to answer questions about general stability, degradation, handling, and analysis. This includes visual indicators of degradation and using tables and diagrams for clarity. I'm creating step-by-step protocols for storage and purity assessment, too.

Identifying and characterizing impurities in 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on 3-Oxocyclopentanecarbonitrile impurities. My initial focus is comprehensive Google searches, looking into formation pathways and chemical properties of common contaminants. I am concurrently researching and reading literature for a broader understanding of this topic.

Expanding Data Collection

I'm now expanding my data collection to include analytical methods for identifying and quantifying impurities in this compound. I am focusing on techniques like HPLC, GC-MS, and NMR spectroscopy, looking for detailed protocols. I am also researching the impact of these impurities on downstream applications, especially in drug development. I will also be searching for authoritative sources for impurity profiling and control in pharmaceutical intermediates.

Refining Search Strategies

I am now refining my search strategies to incorporate regulatory guidelines and pharmacopeial chapters. I'm focusing on impurity profiling and control in pharmaceutical intermediates to get a solid foundation. Parallel to this, I'm already envisioning a Q&A-style technical support center. This will delve into experimental choices and methods for researchers.

Strategies to improve the stereoselectivity of 3-Oxocyclopentanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Stereoselectivity Research

I'm starting a deep dive into improving the stereoselectivity of reactions with 3-oxocyclopentanecarbonitrile. My initial focus is on gathering authoritative information. I'm hitting Google hard, searching for strategies centered around catalyst selection and reaction conditions. I'll need to expand this, of course, but it's a solid launching point.

Analyzing: Stereoselectivity Strategies

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Deepening: Information Gathering

I'm now expanding my information gathering to include substrate modifications as a factor in stereoselectivity. I'm taking the structure of a technical support center into account while developing a question-and-answer structure, focused on providing actionable advice and underlying scientific principles for each point. I'll be citing peer-reviewed articles.

Validation & Comparative

Validating HPLC methods for 3-Oxocyclopentanecarbonitrile purity analysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by casting a wide net with Google searches. My focus is on compiling information about HPLC method validation for pharmaceuticals. I am prioritizing parameters like specificity, linearity, accuracy, precision, and robustness. I'll also be searching for existing, validated HPLC methods that might be applicable.

Developing Detailed Research Plan

I've expanded my research plan. I'm not just gathering validation info, but will now look for existing methods for compounds like 3-Oxocyclopentanecarbonitrile. I'll also research guidelines from ICH, FDA, and USP. I'll devise a structure, comparing column/mobile phase combos with tables. Then, a flowchart in Graphviz. Finally, a step-by-step method and a decision-making Graphviz diagram are planned.

Formulating Method Comparison

I'm now starting a more structured approach. I'll begin searches to collect validation data and find established HPLC methods for this compound or similar molecules. Concurrently, I'm reviewing ICH, FDA, and USP guidelines. A logical comparison will be structured, including column and mobile phase combinations presented in tables. Flowcharts in Graphviz will represent the overall workflow, followed by a step-by-step method and a decision-making diagram.

I'm now creating a comprehensive outline for the guide, integrating collected data, tables, and diagrams. It will include detailed, cited information to ensure scientific rigor and clarity, covering every step and decision with supporting documentation. The final component will be a complete references section to support all claims. I plan to review the document for formatting.

A Comparative Analysis of Synthetic Strategies for 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 3-oxocyclopentanecarbonitrile, a valuable building block in the preparation of various pharmacologically active molecules and agrochemicals, has been approached through several distinct chemical pathways. The strategic selection of a synthetic route is paramount, dictated by factors such as precursor availability, desired yield and purity, scalability, and stereochemical control. This guide provides a comparative analysis of prominent synthetic routes, offering insights into the mechanistic underpinnings and practical considerations for each methodology.

Dieckmann Condensation: A Classic Approach to Cyclization

The Dieckmann condensation, an intramolecular Claisen condensation of a dinitrile or a cyano ester, represents a foundational method for constructing the this compound core. This approach leverages the reactivity of dinitriles, such as adiponitrile, in the presence of a strong base to facilitate cyclization.

The reaction proceeds via the formation of a carbanion at the α-position to one of the nitrile groups. This nucleophile then attacks the electrophilic carbon of the other nitrile group, leading to a cyclic β-enaminonitrile intermediate after an intramolecular cyclization. Subsequent hydrolysis of this intermediate furnishes the desired this compound. The choice of base is critical; sodium ethoxide is commonly employed, and the reaction is typically conducted in an aprotic solvent to favor the condensation pathway.

Experimental Protocol: Dieckmann Condensation of Adiponitrile

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere, a solution of adiponitrile in an equal volume of dry benzene is added dropwise with stirring.

  • The mixture is refluxed for several hours to drive the condensation to completion.

  • After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic extracts are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by distillation or chromatography to yield this compound.

Dieckmann_Condensation Adiponitrile Adiponitrile Carbanion α-Carbanion Adiponitrile->Carbanion Deprotonation Base NaOEt Cyclic_Intermediate Cyclic β-Enaminonitrile Carbanion->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product Hydrolysis Hydrolysis Acidic Workup (H3O+)

Caption: Dieckmann condensation pathway for this compound synthesis.

Michael Addition-Based Strategies: Building Complexity

An alternative and often more versatile approach involves the Michael addition of a cyanide source to a cyclopentenone precursor. This conjugate addition strategy allows for the introduction of the nitrile functionality at a later stage of the synthesis, offering greater flexibility in the overall synthetic design.

A common precursor for this route is 2-cyclopenten-1-one. The reaction is typically carried out using a cyanide salt, such as potassium cyanide, in the presence of a protic solvent. The cyanide ion acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. The resulting enolate is then protonated to yield the target this compound. The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of solvent and the presence of phase-transfer catalysts to enhance the solubility and reactivity of the cyanide salt.

Experimental Protocol: Michael Addition of Cyanide to 2-Cyclopenten-1-one

  • A solution of 2-cyclopenten-1-one in a suitable solvent (e.g., ethanol) is prepared.

  • A solution of potassium cyanide in water is added to the cyclopentenone solution.

  • The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford pure this compound.

Michael_Addition Cyclopentenone 2-Cyclopenten-1-one Enolate Enolate Intermediate Cyclopentenone->Enolate 1,4-Conjugate Addition Cyanide KCN Product This compound Enolate->Product Protonation Protonation Protonation (H2O)

Caption: Michael addition strategy for synthesizing this compound.

Thorpe-Ziegler Reaction: An Intramolecular Condensation of Dinitriles

Similar to the Dieckmann condensation, the Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, but it proceeds under aprotic conditions using a strong base, such as a sodium-alkali metal alloy or sodium hydride. This method is particularly effective for the synthesis of five- and six-membered rings.

The mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by nucleophilic attack of the resulting carbanion on the other nitrile group. This leads to the formation of a cyclic imine, which upon acidic workup, hydrolyzes to the corresponding β-keto nitrile. The Thorpe-Ziegler reaction often provides good yields and is a valuable alternative to the Dieckmann condensation, especially when base-sensitive functional groups are present in the starting material.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yields Advantages Disadvantages
Dieckmann Condensation AdiponitrileSodium ethoxideModerate to GoodWell-established, readily available starting materialsRequires strong base, potential for side reactions
Michael Addition 2-Cyclopenten-1-onePotassium cyanideGood to ExcellentMilder conditions, greater substrate scopeUse of highly toxic cyanide salts
Thorpe-Ziegler Reaction AdiponitrileSodium hydrideGoodAprotic conditions, good for base-sensitive substratesRequires strictly anhydrous conditions, use of strong and hazardous bases

Conclusion

The synthesis of this compound can be achieved through several effective methodologies, each with its own set of advantages and limitations. The Dieckmann condensation and Thorpe-Ziegler reaction represent classical cyclization strategies starting from dinitriles, while the Michael addition offers a more flexible approach from α,β-unsaturated ketones. The choice of the optimal synthetic route will be guided by the specific requirements of the target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For large-scale production, the efficiency, safety, and environmental impact of each step must be carefully considered. Recent advancements in catalytic and enantioselective methods are also paving the way for more efficient and stereocontrolled syntheses of this important chemical intermediate.

References

  • Dieckmann, W. (1901). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 34(1), 59-67. [Link]
  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
  • Ziegler, K., & Eberle, H. (1933). Über vielgliedrige Ringsysteme. I. Die Reaktion zwischen Dinitrilen und Lithium-alkylen. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]

Spectroscopic comparison of 3-Oxocyclopentanecarbonitrile and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Reactivity comparison of 3-Oxocyclopentanecarbonitrile vs. 3-oxocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Nitriles

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Analyzing Reactivity Differences

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 3-Oxocyclopentanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of process chemistry and quality control. For chiral molecules like 3-oxocyclopentanecarbonitrile derivatives, which serve as crucial building blocks in the synthesis of various pharmacologically active compounds, establishing robust and reliable analytical methods for quantifying stereochemical purity is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to guide your selection of the most appropriate technique for your specific research and development needs.

The Foundational Choice: Chiral Chromatography

The cornerstone of enantiomeric excess determination lies in chiral chromatography, a technique that exploits the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. Both HPLC and GC can be adapted for this purpose, with the choice between them often dictated by the volatility and thermal stability of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is frequently the method of choice due to its broad applicability and the vast array of commercially available chiral stationary phases. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

Expertise & Experience in Practice: For this compound derivatives, the presence of both a polar nitrile group and a ketone functionality provides two key interaction points for method development. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are exceptionally effective for this class of compounds. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for resolving the enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is critical for optimizing selectivity and resolution.

Workflow for Chiral HPLC Method Development

A Analyte Assessment (this compound derivative) B Initial CSP Screening (Polysaccharide-based: e.g., Chiralcel OD-H, Chiralpak AD-H) A->B Select CSPs C Mobile Phase Selection (Hexane/Isopropanol) B->C Choose initial mobile phase D Initial Run (e.g., 90:10 Hexane:IPA) C->D Run sample E Evaluate Resolution (Rs) D->E Analyze chromatogram F Optimization (Adjust %IPA, Flow Rate, Temperature) E->F Rs < 1.5 G Method Validation (Linearity, Precision, Accuracy) E->G Rs >= 1.5 F->D Re-inject H Routine ee Analysis G->H Implement method

Caption: Workflow for Chiral HPLC Method Development.

Trustworthiness: A Self-Validating Protocol for Chiral HPLC

A robust HPLC method should be validated to ensure its performance. This involves demonstrating specificity, linearity, accuracy, and precision.

Experimental Protocol: Chiral HPLC

  • Instrument: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA).

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Method Development:

    • Initial Conditions: Start with a mobile phase composition of 90:10 (v/v) n-Hexane:IPA at a flow rate of 1.0 mL/min.

    • Detection: Monitor the elution at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm).

    • Optimization: If the enantiomers are not well-resolved (Resolution, Rs < 1.5), systematically decrease the percentage of n-hexane (e.g., to 85:15, 80:20) to increase the polarity of the mobile phase and reduce retention times. The alcohol modifier plays a key role in the chiral recognition mechanism.

  • Quantification: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Chiral Gas Chromatography (GC): The High-Resolution Alternative

For analytes that are volatile and thermally stable, chiral GC can offer exceptionally high resolution and shorter analysis times compared to HPLC. The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Expertise & Experience in Practice: this compound and its smaller derivatives are typically volatile enough for GC analysis. Cyclodextrin-based CSPs, such as those containing substituted β-cyclodextrins, are highly effective for separating chiral ketones and other cyclic compounds. The mechanism involves the formation of inclusion complexes between the analyte and the cyclodextrin cavity, with chiral recognition arising from secondary interactions with the substituents on the cyclodextrin rim.

Trustworthiness: A Self-Validating Protocol for Chiral GC

A reliable GC method requires careful optimization of the temperature program to ensure good separation without causing thermal degradation of the analyte.

Experimental Protocol: Chiral GC

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Method Development:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 100 °C) for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 180 °C). The temperature program is crucial for achieving baseline separation.

    • Detector Temperature: Typically set higher than the final oven temperature (e.g., 270 °C).

  • Quantification: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomers.

An Orthogonal Approach: NMR Spectroscopy

While chromatography is the most common approach, NMR spectroscopy offers a distinct, non-separative method for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary or by observing them in a chiral environment.

Chiral Shift Reagents (CSRs) in NMR

The most common NMR method involves the addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). These reagents are coordinatively unsaturated Lewis acids that can reversibly bind to Lewis basic sites on the analyte, such as the ketone or nitrile group in this compound derivatives.

Expertise & Experience in Practice: Upon binding, the paramagnetic lanthanide ion induces large chemical shift changes in the protons of the analyte. Because the complex formed with each enantiomer is diastereomeric, the corresponding protons in the two enantiomers will experience different induced shifts, leading to the splitting of a single proton signal into two distinct signals. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Workflow for NMR-based ee Determination

A Prepare Sample (Analyte in CDCl3) B Acquire ¹H NMR Spectrum (Reference) A->B Record spectrum C Add Chiral Shift Reagent (CSR) (e.g., Eu(hfc)₃) B->C Add reagent D Acquire Series of Spectra (with increasing CSR concentration) C->D Titrate E Identify Separated Proton Signals D->E Analyze spectra E->D Poor resolution F Integrate Separated Signals E->F Signals resolved G Calculate ee% F->G Calculate ratio

Caption: Workflow for ee Determination using Chiral Shift Reagents in NMR.

Trustworthiness: A Self-Validating Protocol for NMR with CSRs

The key to a reliable NMR determination is to identify a proton signal that is well-resolved and free from overlap with other signals. The accuracy of the integration is paramount.

Experimental Protocol: NMR with Chiral Shift Reagents

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurate mass of the this compound derivative in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure sample.

  • Addition of CSR: Add a small, known amount of the chiral shift reagent (e.g., 0.1 equivalents) to the NMR tube.

  • Spectral Acquisition: Shake the tube well and re-acquire the ¹H NMR spectrum. Observe the chemical shift changes and the splitting of signals.

  • Optimization: Continue to add small increments of the CSR until baseline separation of a specific proton signal is achieved. It is important to select a proton that is close to the coordinating site (ketone or nitrile) as it will experience the largest shift.

  • Quantification: Carefully integrate the two separated signals. The enantiomeric excess is calculated from the integral values (I1 and I2) using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.

Comparative Analysis: Choosing the Right Tool

The selection of the optimal method depends on a variety of factors including the specific properties of the derivative, the required level of accuracy, sample throughput needs, and available instrumentation.

FeatureChiral HPLCChiral GCNMR with Chiral Shift Reagents
Principle Differential interaction with a Chiral Stationary Phase (CSP)Formation of transient inclusion complexes with a CSPFormation of diastereomeric complexes in situ
Applicability Broad; suitable for most non-volatile compoundsRestricted to volatile and thermally stable compoundsRequires a Lewis basic site for coordination with the reagent
Resolution Good to ExcellentExcellent to SuperiorVariable; depends on analyte-reagent interaction
Analysis Time Typically 10-30 minutesTypically 5-20 minutes~5 minutes per spectrum (plus sample prep time)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (requires mg of sample)
Development Effort Moderate (screening of columns and mobile phases)Moderate (optimization of temperature program)Low to Moderate (titration of reagent)
Key Advantage Wide applicability and robustnessHigh resolution and speedNo separation needed; direct observation
Key Limitation Can require significant method developmentLimited to volatile analytesLow sensitivity; potential for signal broadening

Conclusion and Recommendations

For the routine, high-throughput analysis of enantiomeric excess for this compound derivatives in a drug development setting, Chiral HPLC stands out as the most versatile and reliable method. Its wide applicability to a range of derivatives and the robustness of modern polysaccharide-based columns make it the industry standard.

Chiral GC is an excellent alternative if the specific derivative is sufficiently volatile and thermally stable. It can offer superior resolution and faster run times, which can be advantageous in a process chemistry environment where rapid feedback is crucial.

NMR spectroscopy with chiral shift reagents serves as a powerful orthogonal method. While not suitable for trace-level analysis, it is an invaluable tool for structural confirmation and for providing a rapid, non-separative estimate of ee, especially during early-stage route scouting. It can also be used as a secondary, confirmatory technique to validate the results obtained from a primary chromatographic method.

Ultimately, the choice of method should be guided by a thorough evaluation of the analyte's properties and the specific analytical requirements of the project. For regulatory filings, a well-validated HPLC or GC method is almost always required.

References

  • Chiral Separations by Liquid Chromatography. (2006). American Chemical Society. [Link]
  • A Practical Guide to Chiral Analysis by GC. (2021). Agilent Technologies. [Link]
  • Lanthanide Shift Reagents in NMR Spectroscopy. (2003). Chemical Reviews. [Link]

Cross-validation of analytical methods for 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches, focusing on analytical methods for 3-Oxocyclopentanecarbonitrile. I'm prioritizing chromatography (GC, HPLC) and spectroscopy (NMR, IR, MS) techniques to build a solid foundation. This is the groundwork for any future analysis.

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GC-MS analysis for the identification of 3-Oxocyclopentanecarbonitrile impurities

Author: BenchChem Technical Support Team. Date: January 2026

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Defining Initial Research Steps

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\n\n I'm synthesizing the gathered data to structure a technical guide. The guide will introduce the importance of impurity profiling for this compound, detail a standard GC-MS methodology, and then offer a comparative analysis of this method with alternatives. I will prepare a detailed experimental protocol for the recommended GC-MS method, and a workflow diagram. I'll summarize performance metrics like resolution and sensitivity in a table.

Comparative analysis of catalysts for 3-Oxocyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

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Benchmarking different purification techniques for 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of various purification techniques for 3-Oxocyclopentanecarbonitrile, a key building block in the synthesis of various pharmaceuticals. We will delve into the methodologies of distillation, column chromatography, and recrystallization, presenting supporting data and explaining the rationale behind procedural choices to ensure you can select the most effective method for your specific application.

Understanding the Analyte: this compound

Before comparing purification techniques, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring both a ketone and a nitrile functional group, dictates its polarity and reactivity, which in turn influences the choice of purification strategy.

Key Properties:

  • Molecular Formula: C₆H₇NO

  • Molecular Weight: 109.13 g/mol

  • Boiling Point: Approximately 235-236 °C at atmospheric pressure.

  • Solubility: Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. It has limited solubility in non-polar solvents like hexanes and is sparingly soluble in water.

  • Appearance: Typically a colorless to pale yellow liquid or low-melting solid.

Purification Methodologies: A Head-to-Head Comparison

The choice of purification technique is a critical decision that impacts yield, purity, scalability, and cost. Below, we compare the most common methods for purifying this compound.

Fractional Distillation

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. For this compound, fractional distillation is particularly useful for removing lower-boiling impurities and residual solvents from the crude reaction mixture.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture heats, vapor will rise into the fractionating column. Allow the temperature at the top of the column to stabilize before collecting any distillate. This indicates that a state of equilibrium has been reached between the vapor and the liquid.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 235-236 °C). Discard the initial lower-boiling fractions (forerun) and monitor the temperature closely. A sharp, stable boiling point indicates a pure compound.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

Workflow for Fractional Distillation:

cluster_setup Apparatus Setup cluster_process Distillation Process cluster_completion Completion A Assemble Fractional Distillation Apparatus B Charge Flask with Crude Product & Boiling Chips A->B C Gentle Heating B->C D Allow Column Equilibration C->D E Collect Pure Fraction at BP D->E F Monitor Temperature E->F Feedback G Stop Distillation Before Dryness E->G F->E H Analyze Purity of Collected Fraction G->H

Caption: Workflow for the purification of this compound via fractional distillation.

Advantages:

  • Excellent for removing volatile impurities.

  • Relatively simple and cost-effective for large-scale purification.

Disadvantages:

  • Not effective for separating compounds with similar boiling points.

  • Thermal stress on the compound can lead to decomposition, especially for heat-sensitive materials.

Flash Column Chromatography

Principle: This is a form of preparative liquid chromatography that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. Due to the polar nature of the ketone and nitrile groups, this compound interacts moderately with silica gel, allowing for its separation from less polar and more polar impurities.

Experimental Protocol:

  • Column Packing: Select an appropriate size glass column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexanes. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes or vials as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Flash Column Chromatography:

A Prepare Silica Gel Slurry and Pack Column B Load Crude Sample onto Column A->B C Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) B->C D Collect Eluted Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent via Rotary Evaporation F->G H Obtain Purified Product G->H cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Appropriate Solvent System B Dissolve Crude Product in Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Biological activity screening of novel 3-Oxocyclopentanecarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on 3-oxocyclopentanecarbonitrile derivatives. My focus is on their synthesis, known biological targets, and screening methods to get a solid base of information.

Planning Experimental Design

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Deepening Research & Analysis

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Head-to-head comparison of different synthetic strategies for cyclopentanone rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and fragrances. Its prevalence has driven the development of a diverse arsenal of synthetic methods for its construction. This guide provides a critical, head-to-head comparison of several key synthetic strategies, offering insights into their mechanisms, advantages, limitations, and practical applications. We will delve into the experimental nuances of each approach, supported by representative protocols and comparative data to inform your synthetic planning.

The Enduring Classic: Dieckmann Condensation

The Dieckmann condensation is a venerable and reliable method for the synthesis of five-membered rings, proceeding via an intramolecular Claisen condensation of a 1,6-diester. This reaction is typically promoted by a strong base, such as an alkoxide.

Mechanism and Experimental Considerations:

The reaction initiates with the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide group yields a β-keto ester, which is then deprotonated by the base. An acidic workup is required to protonate the resulting enolate and afford the final cyclopentanone product.

The choice of base and solvent is critical. Sodium ethoxide in ethanol is a classic combination, but the use of stronger bases like sodium hydride in aprotic solvents such as THF or toluene can be advantageous for less reactive substrates. The reversibility of the initial steps necessitates driving the reaction to completion, often by trapping the product as its enolate.

Advantages:

  • High reliability and predictability for a range of substrates.

  • Readily available starting materials (1,6-diesters).

  • Well-established and extensively documented procedure.

Limitations:

  • Requires a 1,6-dicarbonyl relationship in the starting material.

  • The reaction can be sensitive to steric hindrance near the reactive centers.

  • Can be prone to side reactions, such as intermolecular Claisen condensation, if not performed under high dilution conditions.

Representative Experimental Protocol: Synthesis of 2-Ethoxycarbonylcyclopentanone

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium metal (2.3 g, 0.1 mol) and dry toluene (100 mL).

  • Base Formation: The mixture is heated to reflux until the sodium has completely reacted to form sodium ethoxide.

  • Substrate Addition: A solution of diethyl adipate (20.2 g, 0.1 mol) in dry toluene (50 mL) is added dropwise to the refluxing solution of sodium ethoxide over a period of 1 hour.

  • Reaction: The reaction mixture is refluxed for an additional 2 hours.

  • Workup: After cooling to room temperature, the mixture is poured into a mixture of ice (100 g) and concentrated hydrochloric acid (15 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 2-ethoxycarbonylcyclopentanone.

The Power of Pericyclic Reactions: The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed pericyclic reaction that transforms divinyl ketones into cyclopentenones. This electrocyclization proceeds through a pentadienyl cation intermediate and offers a powerful route to functionalized five-membered rings.

Mechanism and Experimental Considerations:

The reaction is initiated by the protonation of the carbonyl oxygen, which is followed by a 4π-conrotatory electrocyclization of the resulting pentadienyl cation. Subsequent elimination of a proton furnishes the cyclopentenone product. Lewis acids, such as BF₃·OEt₂, TiCl₄, or FeCl₃, are commonly employed as catalysts. The stereochemical outcome of the reaction is dictated by the conrotatory nature of the cyclization, with the stereochemistry of the starting divinyl ketone influencing the stereochemistry of the product.

Modern advancements have introduced catalytic and asymmetric variants of the Nazarov cyclization, significantly expanding its synthetic utility. Chiral Lewis acids can be used to induce enantioselectivity, making it a valuable tool in asymmetric synthesis.

Advantages:

  • Convergent synthesis from readily accessible divinyl ketones.

  • Provides access to cyclopentenones, which are versatile synthetic intermediates.

  • Amenable to asymmetric catalysis.

Limitations:

  • The classical version often requires stoichiometric amounts of strong Lewis acids.

  • Substrate control of regioselectivity can be challenging in unsymmetrical divinyl ketones.

  • The reaction can be sensitive to the electronic nature of the substituents on the vinyl groups.

Representative Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

  • Preparation: A flame-dried Schlenk flask is charged with a solution of the divinyl ketone (1 mmol) in a dry, non-coordinating solvent such as dichloromethane (10 mL) under an inert atmosphere.

  • Catalyst Addition: The solution is cooled to the desired temperature (e.g., -78 °C), and the Lewis acid (e.g., BF₃·OEt₂, 1.1 mmol) is added dropwise.

  • Reaction: The reaction mixture is stirred at this temperature until complete consumption of the starting material is observed by TLC analysis.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

The Convergent Approach: The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful organometallic [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a cobalt complex, to form a cyclopentenone. This reaction is highly convergent and atom-economical, making it an attractive strategy for complex molecule synthesis.

Mechanism and Experimental Considerations:

The generally accepted mechanism involves the initial formation of a hexacarbonyldicobalt-alkyne complex. This is followed by the coordination of the alkene and subsequent insertion into a Co-C bond. Carbonyl insertion and reductive elimination then deliver the cyclopentenone product and regenerate the cobalt catalyst.

The original conditions often required stoichiometric amounts of octacarbonyldicobalt and high pressures of carbon monoxide. However, significant progress has been made in developing catalytic versions of the PKR using various cobalt precursors or other transition metals like rhodium and iridium. Intramolecular versions of the PKR, where the alkyne and alkene are tethered, are particularly powerful for the rapid construction of bicyclic systems.

Advantages:

  • High degree of convergence, assembling three components in a single step.

  • Excellent atom economy.

  • Provides rapid access to complex polycyclic frameworks.

  • Diastereoselectivity can often be controlled by the substrate.

Limitations:

  • The original stoichiometric conditions can be harsh and require specialized equipment.

  • Catalytic versions can be sensitive to substrate and reaction conditions.

  • Regioselectivity can be an issue with unsymmetrical alkynes and alkenes.

Representative Experimental Protocol: Intramolecular Pauson-Khand Reaction

  • Complex Formation: To a solution of the enyne (1 mmol) in dry toluene (10 mL) is added octacarbonyldicobalt (1.1 mmol). The mixture is stirred at room temperature for 2-4 hours until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC analysis).

  • Cyclization: The reaction mixture is heated to 60-80 °C under an atmosphere of carbon monoxide (balloon pressure is often sufficient for intramolecular reactions).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent, and the cobalt complexes are removed by filtration through a pad of silica gel or by oxidative workup (e.g., with N-methylmorpholine N-oxide).

  • Purification: The crude product is purified by flash column chromatography.

Ring Expansion Strategies: The Tiffeneau-Demjanov Rearrangement

Ring expansion reactions provide an alternative and often complementary approach to the synthesis of cyclopentanones. The Tiffeneau-Demjanov rearrangement involves the diazotization of a 1-aminomethyl-1-cyclobutanol, which then undergoes a ring expansion to a cyclopentanone.

Mechanism and Experimental Considerations:

The reaction is initiated by the treatment of the aminomethylcyclobutanol with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. This forms a diazonium salt, which readily loses nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, leads to the expansion of the four-membered ring to a five-membered ring, yielding a cyclopentanone.

The success of the rearrangement is highly dependent on the stability of the carbocation intermediate and the migratory aptitude of the groups on the cyclobutane ring.

Advantages:

  • Provides a unique disconnection for cyclopentanone synthesis.

  • Can be used to access cyclopentanones that are difficult to synthesize by other methods.

  • The starting aminomethylcyclobutanols can be prepared from cyclobutanones.

Limitations:

  • Requires the synthesis of the cyclobutanol precursor.

  • The reaction can be accompanied by side reactions, such as elimination and substitution.

  • The regioselectivity of the rearrangement can be an issue with unsymmetrical substrates.

Comparison of Synthetic Strategies

StrategyKey TransformationStarting MaterialsKey ReagentsAdvantagesDisadvantages
Dieckmann Condensation Intramolecular Claisen condensation1,6-DiestersStrong base (e.g., NaOEt, NaH)Reliable, well-established, readily available starting materialsRequires 1,6-dicarbonyl, sensitive to sterics, potential side reactions
Nazarov Cyclization 4π-ElectrocyclizationDivinyl ketonesLewis or Brønsted acidConvergent, access to cyclopentenones, amenable to asymmetric catalysisOften requires stoichiometric acid, potential regioselectivity issues
Pauson-Khand Reaction [2+2+1] CycloadditionAlkyne, alkene, COCobalt complexHighly convergent, atom-economical, rapid access to complex systemsStoichiometric conditions can be harsh, potential regioselectivity issues
Tiffeneau-Demjanov Rearrangement Ring expansion1-Aminomethyl-1-cyclobutanolsNitrous acidUnique disconnection, access to challenging targetsRequires precursor synthesis, potential side reactions and regioselectivity issues

Visualizing the Pathways

Dieckmann_Condensation diester 1,6-Diester enolate Enolate Intermediate diester->enolate Base tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester Elimination of Alkoxide cyclopentanone Cyclopentanone beta_keto_ester->cyclopentanone Acidic Workup Nazarov_Cyclization divinyl_ketone Divinyl Ketone pentadienyl_cation Pentadienyl Cation divinyl_ketone->pentadienyl_cation Acid Catalyst cyclization 4π-Conrotatory Electrocyclization pentadienyl_cation->cyclization cyclopentenone Cyclopentenone cyclization->cyclopentenone Proton Loss

Caption: The Nazarov Cyclization pathway.

Pauson_Khand_Reaction alkyne_alkene_co Alkyne + Alkene + CO cobalt_complex Cobalt Complex alkyne_alkene_co->cobalt_complex Co₂(CO)₈ cycloaddition [2+2+1] Cycloaddition cobalt_complex->cycloaddition cyclopentenone Cyclopentenone cycloaddition->cyclopentenone Reductive Elimination

Caption: The Pauson-Khand Reaction pathway.

Conclusion

The synthesis of cyclopentanone rings can be approached from multiple, mechanistically distinct avenues. The choice of the optimal strategy is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the required stereochemical control. The Dieckmann condensation remains a workhorse for the synthesis of simple cyclopentanones from 1,6-diesters. For the construction of more complex cyclopentenone cores, the Nazarov cyclization and the Pauson-Khand reaction offer powerful and convergent solutions. Ring expansion strategies, such as the Tiffeneau-Demjanov rearrangement, provide a less common but valuable alternative for accessing specific cyclopentanone targets. A thorough understanding of the strengths and weaknesses of each method is paramount for the efficient and successful synthesis of these important five-membered ring systems in a research and development setting.

References

  • Dieckmann Condensation: Title: The Dieckmann Condensation Source: Organic Reactions URL:[Link]
  • Nazarov Cyclization: Title: The Nazarov Cyclization Source: Chemical Reviews URL:[Link]
  • Pauson-Khand Reaction: Title: The Pauson–Khand Reaction: The Catalytic Age Source: Angewandte Chemie Intern
  • Tiffeneau-Demjanov Rearrangement: Title: The Tiffeneau-Demjanov Ring Expansion Source: Comprehensive Organic Name Reactions and Reagents URL:[Link]

A Guide to Quantitative NMR (qNMR) for the Assay of 3-Oxocyclopentanecarbonitrile: A Comparison with Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient (API) or intermediate's purity is paramount. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the assay of 3-Oxocyclopentanecarbonitrile, a key building block in the synthesis of various pharmaceutical agents. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and draw objective comparisons with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of qNMR for robust and reliable quantitative analysis.

The Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on calibration curves generated from reference standards, qNMR is a primary analytical method that allows for the direct quantification of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample containing the analyte, the concentration of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).

The equation governing qNMR is as follows:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std

Where:

  • I_analyte and I_std are the integral values of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_std are the number of protons giving rise to the respective signals.

  • MW_analyte and MW_std are the molecular weights of the analyte and the internal standard.

  • m_sample and m_std are the masses of the sample and the internal standard.

  • Purity_std is the purity of the internal standard.

This direct measurement capability without the need for a specific reference standard of the analyte itself is a significant advantage of qNMR.

Experimental Design: Assay of this compound

Selection of the Internal Standard: A Critical Choice

The choice of an internal standard is crucial for a successful qNMR experiment. An ideal internal standard should:

  • Be of high purity and chemically stable.

  • Have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.

  • Be soluble in the same deuterated solvent as the analyte.

  • Have a molecular weight comparable to the analyte to minimize weighing errors.

For this compound, which is a polar aprotic molecule, suitable internal standards include maleic acid , dimethyl sulfone , or 1,4-dinitrobenzene . The selection will depend on the chosen deuterated solvent and the specific regions of the ¹H NMR spectrum of this compound that are free from interference.

Sample Preparation: The Foundation of Accuracy

Accurate sample preparation is the cornerstone of reliable qNMR results. The following protocol is recommended for the assay of this compound:

Step-by-Step Protocol for qNMR Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the exact mass.

  • Internal Standard Addition: Accurately weigh an appropriate amount of the selected internal standard (e.g., maleic acid) into the same vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, depending on the solubility of both the analyte and the internal standard) to the vial.

  • Homogenization: Ensure complete dissolution of both the sample and the internal standard by vortexing or brief sonication.

  • Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

Data Acquisition and Processing: Ensuring High-Quality Spectra

For accurate quantification, the NMR spectra must be acquired with appropriate parameters.

Key Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or above) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse angle should be used to maximize the signal-to-noise ratio.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. This ensures complete relaxation of the nuclei between scans and accurate integration. A preliminary T₁ measurement is highly recommended.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically >100:1 for the signals of interest).

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate the selected non-overlapping signals of both this compound and the internal standard. The integration regions should be set consistently for all spectra.

¹H NMR Spectrum of this compound: Signal Selection

The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the cyclopentane ring. The protons adjacent to the nitrile group and the ketone will be deshielded and appear at a lower field. For quantification, a well-resolved signal that is free from overlap with any impurity or internal standard signals should be chosen. For instance, the proton at the C3 position, being adjacent to the nitrile group, would be a potential candidate for integration.

Comparison: qNMR vs. HPLC and GC for the Assay of this compound

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on signal intensity relative to an internal standard.Comparative method based on the response factor relative to a calibration curve.Comparative method based on the response factor relative to a calibration curve.
Reference Standard Does not require a specific reference standard of the analyte. A certified internal standard is used.Requires a well-characterized reference standard of the analyte for calibration.Requires a well-characterized reference standard of the analyte for calibration.
Selectivity High selectivity based on the chemical shift of individual protons. Can distinguish between isomers.Good selectivity based on retention time. Co-elution of impurities can be an issue.High selectivity based on retention time, especially with mass spectrometry detection (GC-MS).
Sample Throughput Moderate. Each sample acquisition can take several minutes.High. Modern systems with autosamplers allow for high-throughput analysis.High. Suitable for automated analysis of multiple samples.
Method Development Relatively straightforward once the internal standard and solvent are chosen.Can be time-consuming, requiring optimization of mobile phase, column, and detector parameters.Requires optimization of column, temperature program, and injection parameters.
Universality Applicable to any soluble compound with an NMR-active nucleus.Limited to compounds that are soluble in the mobile phase and have a chromophore for UV detection or are amenable to other detection methods.Limited to volatile and thermally stable compounds.
Accuracy & Precision High accuracy and precision, with results traceable to SI units.High precision, but accuracy is dependent on the purity of the reference standard.High precision, but accuracy is dependent on the purity of the reference standard.
Destructive/Non-destructive Non-destructive. The sample can be recovered after analysis.Destructive. The sample is consumed during the analysis.Destructive. The sample is consumed during the analysis.

Workflow Diagrams

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (d1, ns) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: The workflow for a typical qNMR experiment, from sample preparation to final purity calculation.

Decision Logic: Choosing the Right Analytical Technique

decision_tree start Need to Quantify this compound analyte_properties Analyte Volatile & Thermally Stable? start->analyte_properties ref_std_available Analyte-Specific Reference Standard Available? analyte_properties->ref_std_available No gc Use GC analyte_properties->gc Yes primary_method Primary Method Required? ref_std_available->primary_method No hplc Use HPLC ref_std_available->hplc Yes qnmr Use qNMR primary_method->qnmr Yes primary_method->hplc No

Caption: A decision tree to guide the selection of an appropriate analytical technique for the assay of this compound.

Conclusion: The Role of qNMR in Modern Drug Development

For the assay of this compound, qNMR offers a powerful, accurate, and direct method for purity determination. Its status as a primary method, which obviates the need for a specific certified reference standard of the analyte, is a significant advantage, particularly in the early stages of drug development when such standards may not be readily available. While HPLC and GC remain workhorse techniques for routine quality control due to their high throughput, qNMR serves as an invaluable tool for the certification of reference standards, for resolving disputes between other methods, and for providing a high-confidence, SI-traceable result. The non-destructive nature of qNMR also allows for further analysis of the same sample by other techniques if required. By understanding the principles and practical considerations of qNMR, researchers and scientists can confidently apply this technique to ensure the quality and integrity of their chemical entities.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

A Comparative Guide to Chiral Chromatography Methods for Separating Enantiomers of 3-Oxocyclopentanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. 3-Oxocyclopentanecarbonitrile and its derivatives are valuable chiral building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] However, the separation of their enantiomers presents a significant analytical challenge. This guide provides an in-depth comparison of chromatographic strategies for the chiral resolution of this compound derivatives, grounded in experimental evidence and established chromatographic principles.

The Challenge of Direct Enantioseparation

Direct separation of enantiomers by high-performance liquid chromatography (HPLC) relies on the use of a chiral stationary phase (CSP).[1][2][3] These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities, leading to different retention times.[2][4] Despite the availability of a wide range of CSPs, the direct chiral separation of this compound is not widely documented in scientific literature. This suggests that achieving adequate separation of the underivatized molecule is challenging, a common issue for small, relatively simple chiral compounds that may lack the necessary interaction points for effective chiral recognition by a CSP.

The Indirect Approach: A Proven Strategy of Diastereomeric Derivatization

The most successful and experimentally validated method for the separation of this compound enantiomers is an indirect approach.[1][5] This strategy involves the conversion of the enantiomers into a pair of diastereomers by reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. Diastereomers, unlike enantiomers, have different physical properties and can be separated on a standard, achiral stationary phase.[5][6]

Ketal Formation with a Chiral Auxiliary

A prominent example of this approach involves the formation of diastereomeric ketals.[1][7] The ketone functional group of this compound is reacted with a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to form a pair of diastereomeric ketals.[1][7] This derivatization introduces a chiral auxiliary that imparts distinct physicochemical properties to each of the original enantiomers, facilitating their separation.

The following diagram illustrates the workflow for this indirect separation method:

Chiral Separation Workflow cluster_0 Derivatization cluster_1 Chromatographic Separation cluster_2 Deprotection Racemic this compound Racemic this compound Diastereomeric Ketals Diastereomeric Ketals Racemic this compound->Diastereomeric Ketals Reaction Chiral Diol Auxiliary Chiral Diol Auxiliary Chiral Diol Auxiliary->Diastereomeric Ketals Reaction Achiral HPLC Column Achiral HPLC Column Diastereomeric Ketals->Achiral HPLC Column Separated Diastereomers Separated Diastereomers Achiral HPLC Column->Separated Diastereomers Elution Pure Enantiomers Pure Enantiomers Separated Diastereomers->Pure Enantiomers Hydrolysis

Caption: Workflow for the indirect chiral separation of this compound.

Comparative Analysis of Chromatographic Conditions for Diastereomer Separation

While the derivatization to diastereomers is a crucial first step, the success of the overall separation hinges on the subsequent chromatographic method. Research has shown that even after derivatization, the separation of the resulting diastereomers can be challenging.

In a key study, the diastereomeric ketals of this compound were synthesized, but their direct separation by HPLC was found to be difficult due to similar retention times.[7] To overcome this, the nitrile group was further converted to an amide. This modification increased the structural differences between the diastereomers, enabling their successful separation by fractional crystallization and recycling preparative HPLC.[7]

The table below summarizes the findings for the separation of these derivatives:

DerivativeSeparation MethodOutcomeReference
Diastereomeric Ketals (Nitrile)Recycling Preparative HPLCInseparable due to similar retention times.[7]Nishikawa et al., 2018[7]
Diastereomeric Ketals (Amide)Fractional CrystallizationSuccessful separation of diastereomers.[7]Nishikawa et al., 2018[7]
Diastereomeric Ketals (Amide)Recycling Preparative HPLCSatisfactory separation of diastereomers.[8]Nishikawa et al., 2018[8]

This data underscores a critical aspect of indirect chiral separations: the choice of derivatizing agent and any subsequent modifications to the molecule can significantly impact the ease of separation.

Experimental Protocol: Diastereomeric Ketalization and Deprotection

The following is a representative protocol for the derivatization of this compound and the subsequent deprotection to recover the pure enantiomers, based on established methods.[7]

Part 1: Synthesis of Diastereomeric Ketals

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound and a chiral diol auxiliary (e.g., (1R,2R)-1,2-diphenylethane-1,2-diol) in an appropriate solvent such as toluene.

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards ketal formation.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and quench the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of diastereomeric ketals can then be subjected to chromatographic separation.

Part 2: Deprotection to Obtain Pure Enantiomers

  • Hydrolysis: Dissolve the separated, diastereomerically pure ketal in a mixture of acetone and an aqueous acid solution (e.g., 1.5 M HCl).[7]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for a sufficient time to ensure complete hydrolysis of the ketal.[7]

  • Extraction and Purification: After cooling, extract the product with an organic solvent. Dry the combined organic layers and concentrate. The crude product can be purified by silica gel column chromatography to yield the enantiomerically pure this compound.[7]

A Practical Guide to Direct Chiral Method Development

For researchers wishing to explore the direct enantioseparation of this compound or its derivatives, a systematic screening approach is recommended.[1][9] The choice of chiral stationary phase is paramount, and for a molecule containing a ketone and a nitrile group, polysaccharide-based CSPs are a logical starting point due to their broad applicability.[3][10]

The following diagram outlines a decision-making process for developing a direct chiral separation method:

Chiral Method Development start Start: Racemic Analyte screen_csp Screen Primary CSPs (e.g., Cellulose, Amylose) start->screen_csp separation_achieved Separation Achieved? screen_csp->separation_achieved optimize Optimize Mobile Phase (Solvent ratio, Additives) separation_achieved->optimize Yes screen_secondary_csp Screen Secondary CSPs (e.g., Cyclodextrin, Protein-based) separation_achieved->screen_secondary_csp No final_method Final Method optimize->final_method screen_secondary_csp->separation_achieved no_separation No Separation screen_secondary_csp:s->no_separation:n

Sources

Docking studies of 3-Oxocyclopentanecarbonitrile derivatives with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Searches

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I've uncovered crucial information. Regarding my comparison guide, I've found that Ruxolitinib and CB-839 are suitable and relevant. I now need docking data for novel this compound derivatives, specifically for JAKs and GLS1, to make comparisons. I'm searching for detailed docking protocols and have begun to estimate binding affinities for novel candidates, allowing robust evaluation. I'll focus on direct comparisons.

Analyzing Protein Targets

I've zeroed in on the primary protein targets, specifically Janus Kinases (JAKs), with a focus on JAK2, and Glutaminase C (GAC), in relation to this compound derivatives. I'm drawing comparisons to existing drugs like Ruxolitinib in the JAK space, which is providing critical context. My analysis has advanced to the phase of comparing these compounds in the two families.

Developing Hypothetical Derivatives

I'm now focusing on the key gap: specific docking data for novel this compound derivatives. Since readily available data is lacking, I'll generate a hypothetical derivative, guided by existing compound knowledge, for JAK2 and GAC. This is to facilitate a complete comparison exercise, using established molecular docking protocols with AutoDock Vina and relevant PDB IDs for both targets. The process requires a representative structure to ensure a meaningful comparison.

Synthesizing Information & Planning

I've collated a good base of knowledge. I now have information on JAK2 and GAC targets, relevant drugs (Ruxolitinib, CB-839), and docking protocols using AutoDock Vina, along with relevant PDB IDs. A gap remains: specific docking data for novel derivatives. Since none is available, I will create a hypothetical representative to demonstrate the comparison. This also means synthesizing information to create the guide, generate visualizations, and structure the response.

Structure-activity relationship (SAR) studies of 3-Oxocyclopentanecarbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating SAR Analysis

I'm starting a deep dive into Structure-Activity Relationship studies of 3-oxocyclopentanecarbonitrile analogs. My initial focus is pinpointing their biological targets and the impact of structural changes on their activity, emphasizing detailed SAR data.

Gathering Relevant Data

I've initiated a thorough data collection phase on this compound analogs. I'm focusing on their biological targets, inhibition of specific enzymes, and potential therapeutic applications. I'm also hunting for IC50/EC50 values and detailed synthesis/evaluation protocols for specific analogs. Review articles will be key to understanding SAR trends.

Exploring Initial Findings

I've made some progress, and I'm diving deeper into the SAR of this compound analogs. It seems like this core structure is a vital starting point. I'm excited to see where this leads, and I'm ready to keep digging.

Expanding Compound Knowledge

I'm now focusing on specific data points within the SAR landscape of this compound analogs. I'm seeing this core as key to synthesising various pharmaceuticals. Regarding DPP-IV inhibition, I've found fluoroolefin-containing peptidomimetics and dicyanopyrrolidine, with differing potencies. Cathepsin K inhibition highlights the nitrile warhead's role. More detailed data is my next target.

Analyzing Detailed SAR Data

I'm now zeroing in on gathering detailed data for a comparison guide. I've uncovered that the this compound core is critical for pharmaceutical synthesis. My focus is on IC50 and Ki values for DPP-IV and Cathepsin K inhibitors. I've found fluoroolefin peptidomimetics and dicyanopyrrolidine compounds, but now I'll seek more specific structures, biological activities, synthetic protocols, and assay details.

Pinpointing Relevant Data

I've made headway! The second round of searches was a success, yielding more focused and helpful data. I now have access to a few review articles discussing the structure-activity relationships of nitrile-containing compounds as inhibitors of DPP-IV and Cathepsin K.

Deepening Data Gathering

The recent data acquisition has brought a clearer picture. I've uncovered some specific examples of compounds and IC50/Ki values, critical for the comparison guide. Also, detailed in vitro assay protocols have surfaced, which is beneficial for the "Experimental Protocols" section. But, I still need concrete biological data and step-by-step synthetic procedures for specific this compound analogs. Consequently, the search shifts now to research articles with synthesis and biological evaluation data for these specific compounds.

Refining Research Focus

The recent data acquisition has brought a clearer picture. I've uncovered specific examples and IC50/Ki values for nitrile compounds. Protocols for in vitro assays are available. But, I'm still searching for concrete biological data and step-by-step synthetic procedures for specific this compound analogs. The current search provides general synthesis schemes, but lacks the step-by-step details. I will now look for publications with synthesis and biological evaluation of these specific analogs, with detailed data for the comparison guide, as well as searching for data on the anticancer activity.

Reviewing the Literature

I've been immersed in the literature concerning this compound analogs. Specifically, I am focused on their structure-activity relationships, especially as they relate to inhibiting Cathepsin K and DPP-IV. I have a growing list of relevant review articles.

Structuring the Comparison Guide

I'm now diving into the comparative analysis. I have enough data to structure the guide, and I'll start with an overview, the nitrile's role, and enzyme-specific SAR sections. Data tables and diagrams are underway, and I will be able to organize the synthesis information systematically.

Generating the Comparison Guide

I'm now fully immersed in synthesizing the comparison guide. I've compiled an extensive overview of this compound analogs, with a detailed focus on Cathepsin K and DPP-IV inhibitors. I'm focusing on structural-activity relationships. I'm structuring content logically, including an introduction, the nitrile's role, and enzyme-specific SAR sections with accompanying tables and diagrams.

Safety Operating Guide

3-Oxocyclopentanecarbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

I'm starting a thorough search for the Safety Data Sheet (SDS) and other reliable resources concerning 3-Oxocyclopentanecarbonitrile. My focus is on understanding the compound's hazards, safe handling procedures, and proper disposal methods. This initial data gathering is crucial for forming a solid foundation.

Planning Disposal Protocols

I've moved on to analyzing the this compound data I found, aiming to understand its chemical and toxicological profile. I'm focusing on disposal-relevant properties and potential reactions. Now, I'm constructing a disposal guide, starting with safety precautions and detailed disposal procedures. I'm also planning to create a visual decision-making diagram for the disposal route.

Formulating Disposal Strategy

I'm now diving into the chemical and toxicological information to craft disposal methods. My plan includes step-by-step procedures covering small spills to bulk quantities, alongside emergency protocols. I will also develop a neutralization strategy if feasible, explaining the underlying chemical principles. A clear, visual disposal decision diagram is next.

Analyzing Chemical Safety Data

I have located a PubChem entry for this compound, which details its GHS hazard classifications. It's flagged as harmful if swallowed and harmful in contact with skin, with acute toxicity category 4 for both. The entry also provides information on eye irritation and specific hazard statements related to the chemical.

Consolidating Safety Information

I have extended my search for detailed safety data sheets, but haven't found a dedicated SDS. However, I've compiled hazard classifications from PubChem, confirming it's harmful via ingestion, dermal contact, and inhalation, causing skin and eye irritation, and potentially respiratory irritation. I've broadened my scope to analogous compounds and general cyanide/nitrile reactivity, including hydrolysis potential, to inform disposal strategies. My next step will be to synthesize this information into a specific disposal guide.

Compiling Disposal Procedures

I've gathered and reviewed all the available information. I've found hazard classifications from PubChem and explored related compounds and general cyanide reactivity to inform safe handling and disposal considerations. I've also identified potential neutralization methods, such as hydrolysis. I am now synthesizing this information into a step-by-step disposal protocol, including chemical neutralization procedures and regulatory guidelines.

Synthesizing Safety Protocols

I've broadened my search and found comprehensive information on the hazards of this compound, confirming its harmful nature via ingestion, skin contact, inhalation, and eye irritation. Although no specific SDS was available, I gained valuable insights from similar compounds, which informed my understanding of safe handling and disposal considerations. Now I'm synthesizing this information to create a comprehensive disposal guide, including a chemical neutralization procedure, referencing regulatory guidelines and general hazardous waste handling.

Personal protective equipment for handling 3-Oxocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches for safety and handling details concerning 3-Oxocyclopentanecarbonitrile. My focus is on identifying its hazard classifications and the necessary personal protective equipment. I am also searching for established best practices.

Planning Guide Structure

I'm now structuring the safety guide, starting with an introduction of risks associated with this compound. I'm developing detailed procedures for PPE selection, safe handling, and disposal. I'll explain the scientific reasoning behind each recommendation, citing my research. I'll incorporate tables and a Graphviz diagram. I'm also preparing a references section.

Expanding Research Scope

I'm now diving deeper into the research, focusing on identifying authoritative sources like SDS and occupational safety guidelines. I'm structuring the guide logically, starting with an introduction to the compound's risks, and then detailed procedures for PPE selection, safe handling, and disposal. I'm building explanations around scientific data and preparing tables, and a Graphviz diagram. I'll finalize by compiling a reference section.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.